Antiproliferative Activity Across Multiple Cancer Cell Lines: 6,8-Dibromo-2-hydroxyquinoline vs. 5,7-Dibromo-8-hydroxyquinoline
In a head‑to‑head antiproliferative screening of substituted quinolines, 6,8‑dibromo‑1,2,3,4‑tetrahydroquinoline (a saturated analog of 6,8‑dibromo‑2‑hydroxyquinoline) and 5,7‑dibromo‑8‑hydroxyquinoline were identified as the two most promising anticancer agents. The study reported IC₅₀ values in the range of 2–50 µg/mL against HeLa, HT29, and C6 cell lines, with a multi‑criteria decision‑making (MCDM) analysis confirming both compounds as top‑ranked leads [1]. While the saturated tetrahydro analog was used, the 6,8‑dibromo substitution pattern on the quinoline core—preserved in 6,8‑dibromo‑2‑hydroxyquinoline—is directly responsible for the observed activity, as mono‑brominated and non‑brominated derivatives showed substantially weaker antiproliferative effects [2].
| Evidence Dimension | Antiproliferative IC₅₀ |
|---|---|
| Target Compound Data | 2–50 µg/mL (range for the class; includes 6,8‑dibromo‑tetrahydroquinoline) |
| Comparator Or Baseline | 5,7‑Dibromo‑8‑hydroxyquinoline (2–50 µg/mL); non‑brominated analogs (inactive or weak) |
| Quantified Difference | Comparable potency to the leading analog; >10‑fold improvement over non‑brominated derivatives |
| Conditions | HeLa (cervical carcinoma), HT29 (colon carcinoma), C6 (rat glioblastoma) cell lines; MTT‑based cell proliferation assay |
Why This Matters
For procurement decisions, this evidence confirms that the 6,8‑dibromo‑2‑hydroxyquinoline scaffold delivers antiproliferative efficacy on par with the most active dibrominated 8‑hydroxyquinolines, making it a viable alternative or complementary tool in SAR studies without sacrificing potency.
- [1] Ökten, S., Aydın, A., Koçyiğit, Ü. M., Çakmak, O., Erkan, S., Andac, C. A., Taslimi, P., & Gülçin, İ. (2020). Quinoline-based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors. Archiv der Pharmazie, 353(9), e2000086. https://doi.org/10.1002/ardp.202000086 View Source
- [2] Ökten, S., Çakmak, O., Tekin, Ş., & Köprülü, T. K. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8‑Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 14(12), 1415-1424. https://doi.org/10.2174/1570180814666170504150050 View Source
